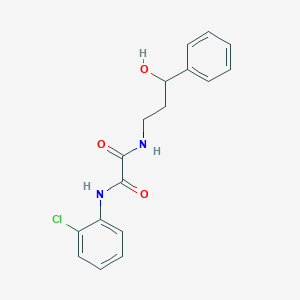

N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

描述

N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide (CAS: 1396677-67-0) is a synthetic oxalamide derivative with the molecular formula C₁₇H₁₇ClN₂O₃ and a molecular weight of 332.8 g/mol . Its structure features a 2-chlorophenyl group attached to one amide nitrogen and a 3-hydroxy-3-phenylpropyl group linked to the other amide nitrogen. While specific data on its density, melting point, and solubility are unavailable, its structural analogs suggest moderate lipophilicity, influenced by the chloro and hydroxy substituents .

属性

IUPAC Name |

N'-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c18-13-8-4-5-9-14(13)20-17(23)16(22)19-11-10-15(21)12-6-2-1-3-7-12/h1-9,15,21H,10-11H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUKMRZFUHMYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide typically involves the reaction of 2-chlorophenyl isocyanate with 3-hydroxy-3-phenylpropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Medicine: The compound's biological activity has been explored for its potential therapeutic effects. It may be used in the development of drugs for treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism by which N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Oxalamide Derivatives

Oxalamides are a versatile class of compounds with applications in medicinal chemistry and material science. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The 2-chlorophenyl group in the target compound contributes to higher lipophilicity compared to non-halogenated analogs (e.g., N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide) . Trifluoromethyl (CAS 1351602-08-8) and thiophene (CAS 2034549-23-8) groups enhance metabolic stability and electronic interactions, respectively .

Biological Activity Implications: The hydroxypropyl chain in the target compound may improve water solubility compared to purely aromatic analogs (e.g., N1-(benzyloxy)-N2-(3-phenylpropyl)oxalamide) .

Safety and Toxicity Profiles: While direct toxicity data for the target compound are lacking, structurally related oxalamides (e.g., food additives in ) show NOEL values of 8–100 mg/kg/day, suggesting a wide safety margin for analogs with similar metabolic pathways .

生物活性

N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, with the CAS number 1396677-67-0, is a synthetic compound that has attracted attention due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant research findings, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C17H17ClN2O3 |

| Molecular Weight | 332.8 g/mol |

| CAS Number | 1396677-67-0 |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical signaling pathways. The compound's structural features suggest potential interactions with proteins that play roles in metabolic processes and signal transduction.

Potential Mechanisms Include:

- Enzyme Modulation : The compound may modulate the activity of specific enzymes that are crucial for cellular functions.

- Receptor Interaction : It could act as an antagonist or agonist at certain receptor sites, influencing downstream signaling cascades.

- Apoptosis Induction : Related compounds have been shown to induce apoptosis in cancer cells, suggesting similar effects may be observed with this oxalamide derivative.

Biological Activities

The following sections detail specific biological activities associated with this compound.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), potentially reducing the risk of various diseases, including cancer.

Anticancer Activity

Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The mechanisms behind this activity likely involve:

- Induction of cell cycle arrest

- Promotion of apoptotic pathways

- Inhibition of tumor growth through modulation of signaling pathways

Research Findings and Case Studies

Several studies have explored the biological activity of related oxalamide compounds, providing insights into their potential therapeutic applications.

- Study on Anticancer Effects : A recent study demonstrated that a structurally similar oxalamide compound induced apoptosis in breast cancer cells through mitochondrial pathway activation. This suggests that this compound may exhibit similar effects .

- Antioxidant Properties : Another investigation highlighted the antioxidant capacity of related compounds, showing reduced oxidative stress markers in treated cells. This property is vital for developing therapeutic agents aimed at oxidative stress-related conditions .

常见问题

Basic: What are the optimal synthetic routes for N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide?

Methodological Answer:

The synthesis of oxalamide derivatives typically involves coupling aryl/alkyl amines with oxalyl chloride intermediates. For this compound:

Step 1 : React 2-chloroaniline with oxalyl chloride to form the N1-(2-chlorophenyl)oxalamide intermediate.

Step 2 : Introduce the 3-hydroxy-3-phenylpropyl group via nucleophilic substitution or amidation under basic conditions (e.g., NaOH/K₂CO₃).

Key Considerations : Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis. Monitor reaction progress via TLC or HPLC .

Basic: How can the structure of this compound be validated post-synthesis?

Methodological Answer:

Structural validation requires a combination of techniques:

- NMR : Confirm substituent positions (e.g., 2-chlorophenyl protons at δ 7.2–7.5 ppm; hydroxypropyl protons at δ 1.8–2.2 ppm).

- FT-IR : Identify amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxalamide backbone .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric methods.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors, given the compound’s aryl and hydroxyalkyl groups .

Advanced: How do structural modifications influence its bioactivity?

Methodological Answer:

- Substituent Effects : Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and receptor binding.

- Hydroxypropyl Chain : Shorten or lengthen the chain to assess steric effects on membrane permeability (e.g., logP measurements).

- SAR Studies : Compare activity data across analogs (e.g., N1-cyclopentyl vs. N1-aryl derivatives) to identify critical pharmacophores .

Advanced: What analytical challenges arise in quantifying impurities?

Methodological Answer:

- HPLC Method Development : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve unreacted amines or hydrolyzed byproducts.

- Detection : Employ UV-Vis at 254 nm for aromatic groups or MS for low-abundance impurities.

- Validation : Follow ICH guidelines for LOD/LOQ and repeatability testing .

Advanced: How can contradictions in biological data be resolved?

Methodological Answer:

- Dose-Response Curves : Replicate assays across multiple concentrations to confirm potency trends.

- Assay Conditions : Control variables like pH, temperature, and solvent (DMSO vs. aqueous buffers) that may alter compound stability.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N1-aryl oxalamides) to identify outliers .

Advanced: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate membrane permeation using lipid bilayer models (e.g., POPC membranes).

- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 for anti-inflammatory activity).

- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions .

Advanced: How stable is this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Light Sensitivity : Perform photostability studies (ICH Q1B) using UV-Vis exposure.

- Degradation Pathways : Hydrolysis of the oxalamide bond under acidic/basic conditions is a key stability concern .

Advanced: What environmental impact assessments are relevant?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。